

# sitravatinib first-in-human phase 1 study

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## Compound Focus: Sitravatinib

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## Study Design & Patient Enrollment

This was a multicenter, open-label clinical trial (NCT02219711) that consisted of two main parts [1]:

- **Phase 1 (Dose Escalation):** The primary goal was to determine the Maximum Tolerated Dose (MTD) and characterize the dose-limiting toxicities (DLTs). The starting dose was 10 mg once daily, escalated using a modified toxicity probability interval (mTPI) method [1].
- **Phase 1b (Dose Expansion):** This phase further evaluated the clinical activity of **sitravatinib** in selected patient groups. It included cohorts based on:
  - **Specific histologies:** such as clear cell renal cell carcinoma (RCC) and castrate-resistant prostate cancer (CRPC) with bone metastases [2].
  - **Molecular alterations:** a "basket" cohort for patients with solid tumors harboring specific genetic alterations in genes like MET, AXL, RET, NTRK, and others [1] [3].

## Patient Demographics & Prior Therapies

Patients enrolled were adults ( $\geq 18$  years) with histologically confirmed advanced, unresectable, or metastatic solid tumors for which standard treatment was no longer available [1]. They were required to have an ECOG performance status of 0-2 [1] [3].

- Patients in the molecularly selected Phase 1b basket cohort were heavily pre-treated, with a **median of 3 prior systemic regimens** (range: 1-18) [3].
- The most frequently represented molecular cohorts in the basket study were **RET- (n=31), CBL- (n=31), and MET-altered (n=17)** tumors [3].

## Safety and Tolerability Profile

The safety data from the study identified the toxicity profile and established the dosing limits for **sitravatinib**.

- **Dose-Limiting Toxicities (DLTs)**: DLTs were reported in 4 out of 28 evaluable patients in the Phase 1 part (three at 200 mg and one at 80 mg) [4] [1] [5].
- **Treatment-Related Adverse Events (TRAEs)**: TRAEs were very common, affecting **174 out of 193 patients (90.2%)** across the study. Over half of the patients (**53.4%**) experienced a Grade 3 or higher TRAE [4] [1]. The most frequent TRAEs leading to treatment discontinuation occurred in 26 patients (13.5%) [4] [1].

The table below provides a detailed breakdown of the safety data.

Category	Findings
Patients with any TRAE	174/193 (90.2%) [4] [1]
Patients with Grade $\geq 3$ TRAE	103/193 (53.4%) [4] [1]
Most Common TRAEs (All Grades)	Diarrhea, Fatigue, Hypertension, Nausea [4] [1]
TRAEs Leading to Discontinuation	26/193 (13.5%) [4] [1]
TRAEs Leading to Death	1/193 (0.5%) [4] [1]

## Efficacy and Clinical Activity

**Sitravatinib** demonstrated modest but notable clinical activity across different patient groups. The objective response rate (ORR) was the primary measure of efficacy.

Patient Cohort	Objective Response Rate (ORR)	Other Efficacy Notes
Overall Phase 1b	11.8% [4] [1]	

Patient Cohort	Objective Response Rate (ORR)	Other Efficacy Notes
Non-Small Cell Lung Cancer (NSCLC)	13.2% [4] [1]	
NSCLC with prior CPI experience	4.2% [4] [1]	
RET-rearranged NSCLC	21.1% [3]	Median PFS: 5.7 months; Median OS: 24.2 months [3]
Clear cell RCC (anti-angiogenesis refractory)	25.9% [2]	Median PFS: 9.5 months; Median OS: 30.0 months [2]
Castrate-Resistant Prostate Cancer (CRPC)	0% (no objective responses) [2]	Median PFS: 5.8 months; Median OS: 10.1 months [2]

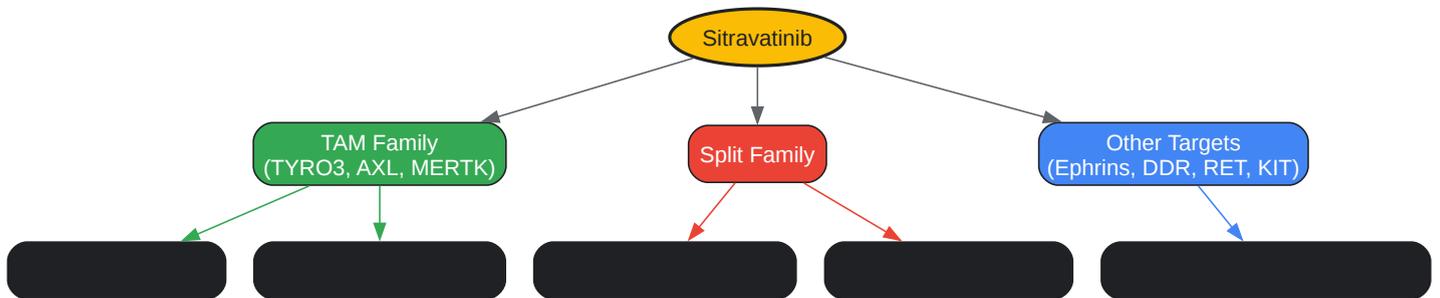
## Pharmacokinetics (PK) Profile

The pharmacokinetic analysis revealed that **sitravatinib** has properties suitable for once-daily oral dosing [4] [1]:

- **Half-life:** The terminal elimination half-life ranged from **42.1 to 51.5 hours** [4] [1].
- **Absorption and Exposure:** **Sitravatinib** was steadily absorbed after oral administration, with exposure generally increasing proportionally with dose [1].

## Mechanism of Action and Targets

**Sitravatinib** is an orally available, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Its targets are highly relevant to tumor growth and the tumor microenvironment [4] [6]. The diagram below illustrates the key RTK families inhibited by **sitravatinib** and their primary roles in cancer.



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Biochemically, **sitravatinib** is a potent inhibitor with half-maximal inhibitory concentration (IC<sub>50</sub>) values in the low nanomolar range against its key targets [7] [1]:

- **AXL (IC<sub>50</sub> = 1.5 nM)** [7]
- **MERTK (IC<sub>50</sub> = 2 nM)** [7]
- **VEGFR2 (IC<sub>50</sub> = 5 nM)** [7]
- **KIT (IC<sub>50</sub> = 6 nM)** [7]

## Conclusion for Research and Development

The first-in-human study of **sitravatinib** successfully achieved its primary objectives:

- It established a **manageable safety profile** with a defined MTD and a recommended Phase 2 dose of 120 mg daily [4] [1].
- It demonstrated **modest clinical activity** in a difficult-to-treat population, with particularly encouraging signals in certain molecularly defined subsets (like RET-rearranged NSCLC) and in clear cell RCC refractory to prior anti-angiogenesis therapy [3] [2].
- The broad-targeted mechanism of action of **sitravatinib** provides a strong rationale for its potential to overcome resistance to first-line therapies, particularly those involving other TKIs or immune checkpoint inhibitors [6].

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